4-{5-[(3,5-dimethyl-4-nitro-1H-pyrazol-1-yl)methyl]-1,2,4-oxadiazol-3-yl}pyridine
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Overview
Description
5-[(3,5-DIMETHYL-4-NITRO-1H-PYRAZOL-1-YL)METHYL]-3-(4-PYRIDYL)-1,2,4-OXADIAZOLE is a heterocyclic compound that features a unique combination of pyrazole, pyridine, and oxadiazole rings
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-[(3,5-DIMETHYL-4-NITRO-1H-PYRAZOL-1-YL)METHYL]-3-(4-PYRIDYL)-1,2,4-OXADIAZOLE typically involves the following steps:
Formation of the Pyrazole Ring: The pyrazole ring can be synthesized by reacting 3,5-dimethyl-4-nitro-1H-pyrazole with appropriate reagents under controlled conditions.
Formation of the Oxadiazole Ring: The oxadiazole ring is formed by cyclization reactions involving hydrazides and nitriles under acidic or basic conditions.
Coupling Reactions: The final step involves coupling the pyrazole and oxadiazole rings with the pyridine moiety using suitable coupling agents and catalysts.
Industrial Production Methods
Industrial production methods for this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This can include the use of advanced catalytic systems, continuous flow reactors, and process intensification techniques.
Chemical Reactions Analysis
Types of Reactions
5-[(3,5-DIMETHYL-4-NITRO-1H-PYRAZOL-1-YL)METHYL]-3-(4-PYRIDYL)-1,2,4-OXADIAZOLE undergoes various chemical reactions, including:
Oxidation: The nitro group in the pyrazole ring can be oxidized to form nitroso or other oxidized derivatives.
Reduction: The nitro group can also be reduced to an amino group under suitable conditions.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the pyridine and pyrazole rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as hydrogen gas with a palladium catalyst or sodium borohydride are commonly used.
Substitution: Reagents such as halogens, alkylating agents, and nucleophiles are used under various conditions.
Major Products
The major products formed from these reactions include nitroso derivatives, amino derivatives, and substituted pyrazole or pyridine compounds .
Scientific Research Applications
5-[(3,5-DIMETHYL-4-NITRO-1H-PYRAZOL-1-YL)METHYL]-3-(4-PYRIDYL)-1,2,4-OXADIAZOLE has several scientific research applications:
Medicinal Chemistry: It is investigated for its potential as an anti-tubercular agent and other therapeutic applications.
Materials Science: The compound’s unique structure makes it a candidate for the development of novel materials with specific electronic or optical properties.
Organic Synthesis: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Mechanism of Action
The mechanism of action of 5-[(3,5-DIMETHYL-4-NITRO-1H-PYRAZOL-1-YL)METHYL]-3-(4-PYRIDYL)-1,2,4-OXADIAZOLE involves its interaction with specific molecular targets and pathways:
Comparison with Similar Compounds
Similar Compounds
- Ethyl (3,5-dimethyl-4-nitro-1H-pyrazol-1-yl)acetate
- 3,5-Dimethyl-4-nitro-1H-pyrazole
- 4,4’-dinitro-1H,1’H-[3,3’-bipyrazole]-5,5’-diamine
Uniqueness
5-[(3,5-DIMETHYL-4-NITRO-1H-PYRAZOL-1-YL)METHYL]-3-(4-PYRIDYL)-1,2,4-OXADIAZOLE is unique due to its combination of three different heterocyclic rings, which imparts distinct chemical and biological properties. This makes it a versatile compound for various applications in research and industry.
Properties
Molecular Formula |
C13H12N6O3 |
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Molecular Weight |
300.27 g/mol |
IUPAC Name |
5-[(3,5-dimethyl-4-nitropyrazol-1-yl)methyl]-3-pyridin-4-yl-1,2,4-oxadiazole |
InChI |
InChI=1S/C13H12N6O3/c1-8-12(19(20)21)9(2)18(16-8)7-11-15-13(17-22-11)10-3-5-14-6-4-10/h3-6H,7H2,1-2H3 |
InChI Key |
WVESJKZMGVHFRZ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=NN1CC2=NC(=NO2)C3=CC=NC=C3)C)[N+](=O)[O-] |
Origin of Product |
United States |
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